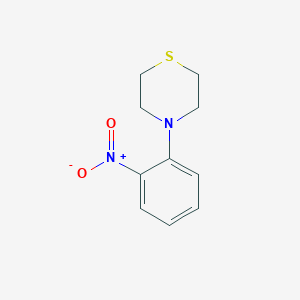
4-(2-Nitrophenyl)thiomorpholine
描述
4-(2-Nitrophenyl)thiomorpholine is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)thiomorpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrochlorobenzene with thiomorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2-Nitrophenyl)thiomorpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitrophenyl group can participate in further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Potassium carbonate, dimethylformamide.
Major Products Formed
Reduction: 4-(2-Aminophenyl)thiomorpholine.
Oxidation: this compound sulfoxide or sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Nitrophenyl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of 4-(2-Nitrophenyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding or electrostatic interactions with the target. The thiomorpholine ring can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but with the nitrophenyl group at the 4-position.
4-(2-Nitrophenyl)morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(2-Aminophenyl)thiomorpholine: Reduction product of 4-(2-Nitrophenyl)thiomorpholine.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a thiomorpholine ring. The sulfur atom in the ring increases the compound’s lipophilicity and provides a site for further chemical modifications. This combination of features makes it a valuable building block in the synthesis of bioactive molecules and materials with specific properties.
属性
IUPAC Name |
4-(2-nitrophenyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPVRYSVKNVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)
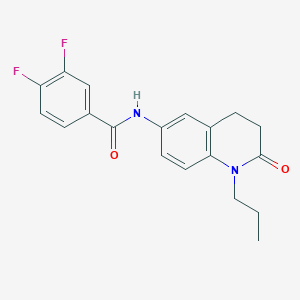
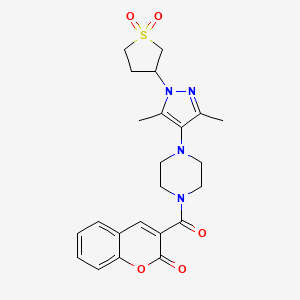
![N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2629898.png)
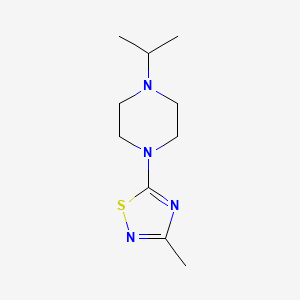
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
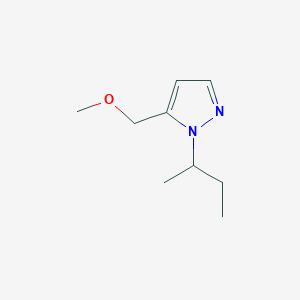
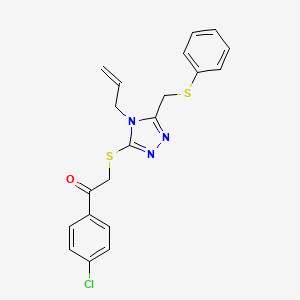
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)
![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)
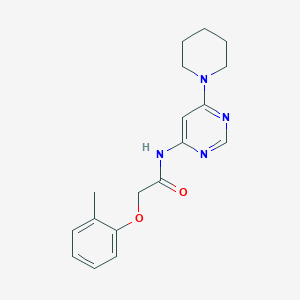
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
